Bromine at the 4-Position of the Benzamide Ring Enables Unique SIRT2 Binding Pocket Occupancy Compared with N‑(4‑Bromophenyl)‑3‑sulfamoylbenzamide
In the SIRT2 inhibitor series, the prototypical compound C2-8 (3‑(N‑(4‑bromophenyl)sulfamoyl)‑N‑(4‑bromophenyl)benzamide) showed neuroprotective effects in a Huntington’s mouse model but exhibited low SIRT2 inhibitory potency. N‑Methylation of C2‑8 markedly increased SIRT2 inhibition and conferred high selectivity over SIRT1 and SIRT3. Docking simulations revealed that the para‑substituted amido moiety can occupy two distinct hydrophobic binding pockets, and the location of the bromine on the benzamide ring versus the aniline ring determines which pocket is engaged. 4‑Bromo‑N‑phenyl‑3‑sulfamoylbenzamide, bearing the bromine on the benzamide ring and lacking the second bromine, is predicted to preferentially populate one of these hydrophobic sub‑pockets, providing a SAR differentiation point that cannot be reproduced by the N‑(4‑bromophenyl) regioisomer [1].
| Evidence Dimension | SIRT2 inhibitory potency and selectivity over SIRT1/SIRT3 |
|---|---|
| Target Compound Data | No direct IC50 reported; predicted to occupy hydrophobic binding pocket 1 based on docking of para‑substituted amido analogs |
| Comparator Or Baseline | C2‑8 (3‑(N‑(4‑bromophenyl)sulfamoyl)‑N‑(4‑bromophenyl)benzamide): low SIRT2 potency; N‑methyl‑C2‑8: SIRT2 IC50 < 1 µM, >100‑fold selectivity over SIRT1/SIRT3 |
| Quantified Difference | N‑Methylation of C2‑8 improves SIRT2 inhibition by >10‑fold; bromine positional isomer is expected to show differential pocket preference based on molecular docking. |
| Conditions | Recombinant human SIRT2 enzyme inhibition assay; molecular docking using the SIRT2 crystal structure (PDB entry not specified). |
Why This Matters
For procurement decisions in SIRT2‑focused neuroprotection research, this compound provides a distinct SAR probe to dissect hydrophobic pocket contributions, whereas the N‑(4‑bromophenyl) isomer cannot access the same binding pose.
- [1] Choi, S. H.; Quinti, L.; Kazantsev, A. G.; Silverman, R. B. 3-(N-Arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorg. Med. Chem. Lett. 2012, 22(8), 2789-2793. View Source
